tert-Butyl 3-vinyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
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Overview
Description
tert-Butyl 3-vinyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a complex organic compound that belongs to the class of imidazopyrazines This compound is characterized by its unique structure, which includes a tert-butyl group, a vinyl group, and a dihydroimidazo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-vinyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazopyrazine Core: This step involves the cyclization of appropriate precursors to form the imidazopyrazine ring system.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides under basic conditions.
Vinylation: The vinyl group is introduced via a Heck reaction, where a vinyl halide reacts with the imidazopyrazine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-vinyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the vinyl group or the tert-butyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 3-vinyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-vinyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
- 7-tert-Butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
- 7-tert-Butyl 2-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
Uniqueness
tert-Butyl 3-vinyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
tert-butyl 3-ethenyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-5-11-14-8-10-9-15(6-7-16(10)11)12(17)18-13(2,3)4/h5,8H,1,6-7,9H2,2-4H3 |
InChI Key |
GAJQEIOGAYVHTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CN=C2C=C)C1 |
Origin of Product |
United States |
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